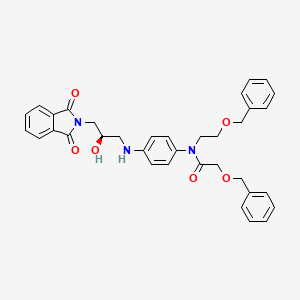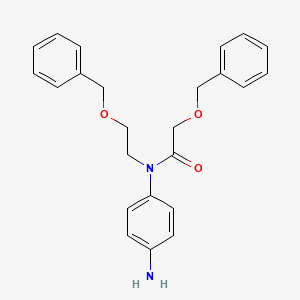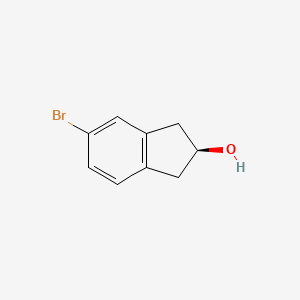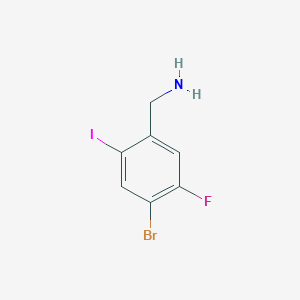
4-Bromo-5-fluoro-2-iodobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-fluoro-2-iodobenzylamine is an organic compound with the molecular formula C7H6BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzylamine core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-iodobenzylamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzylamine derivative followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be employed to introduce the bromine and fluorine atoms .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Techniques such as column chromatography and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-fluoro-2-iodobenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the halogenated benzylamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-5-fluoro-2-iodobenzylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the field of oncology and neurology.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structural configuration. It may bind to active sites of enzymes, altering their function and leading to various biochemical effects. The presence of halogen atoms enhances its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 4-Bromo-2,5-dimethoxyamphetamine
Comparison: Compared to similar compounds, 4-Bromo-5-fluoro-2-iodobenzylamine is unique due to the presence of three different halogen atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and iodine atoms provides a distinct electronic environment, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H6BrFIN |
|---|---|
Peso molecular |
329.94 g/mol |
Nombre IUPAC |
(4-bromo-5-fluoro-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFIN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2 |
Clave InChI |
HWRRBKCMIYLRHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)I)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


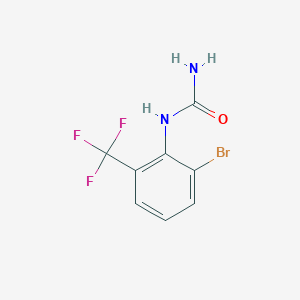
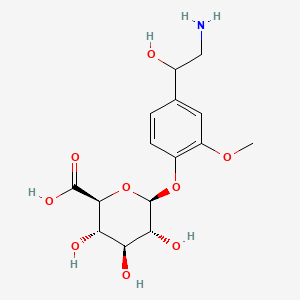
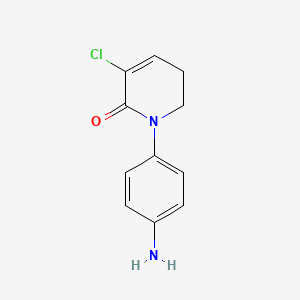
![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
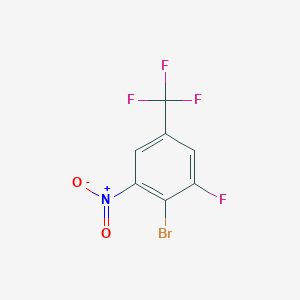
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
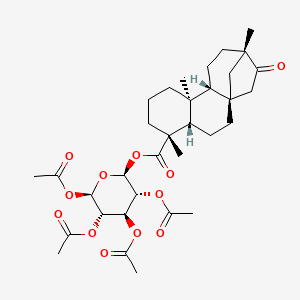
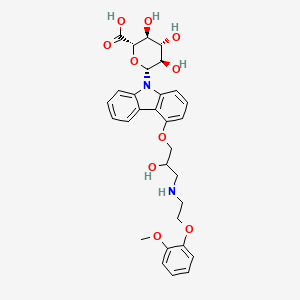
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
